2-amino-4-methanesulfonyl-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride
Overview
Description
2-amino-4-methanesulfonyl-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride is a synthetic organic compound with the molecular formula C11H19ClN2O3S2
Scientific Research Applications
2-amino-4-methanesulfonyl-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its unique chemical structure.
Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methanesulfonyl-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride typically involves multiple steps:
Formation of the Butanamide Backbone: The initial step involves the preparation of the butanamide backbone through a reaction between a suitable butanoic acid derivative and an amine.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.
N-Methylation: The N-methylation step involves the reaction of the intermediate with a methylating agent like methyl iodide.
Attachment of the Thiophen-2-ylmethyl Group: This step involves the reaction of the intermediate with thiophen-2-ylmethyl chloride under basic conditions.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or sulfonamides.
Mechanism of Action
The mechanism of action of 2-amino-4-methanesulfonyl-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can modulate their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-methanesulfonyl-N-methyl-N-(thiophen-3-ylmethyl)butanamide hydrochloride
- 2-amino-4-methanesulfonyl-N-methyl-N-(furan-2-ylmethyl)butanamide hydrochloride
Uniqueness
Compared to similar compounds, 2-amino-4-methanesulfonyl-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride may exhibit unique properties such as enhanced stability, specific biological activity, or improved solubility. These differences can make it more suitable for certain applications, particularly in medicinal chemistry where specific interactions with biological targets are crucial.
Properties
IUPAC Name |
2-amino-N-methyl-4-methylsulfonyl-N-(thiophen-2-ylmethyl)butanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S2.ClH/c1-13(8-9-4-3-6-17-9)11(14)10(12)5-7-18(2,15)16;/h3-4,6,10H,5,7-8,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWDCYSJLOYOST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)C(CCS(=O)(=O)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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